3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
The synthesis of 3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination can be achieved using reagents like AlF3 and CuF2 at high temperatures (450–500°C) to form fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Chemical Reactions Analysis
3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like NaOH, oxidizing agents like KMnO4, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Radiotherapy: Fluorinated pyridines, including this compound, are used in the synthesis of F18-substituted pyridines for local radiotherapy of cancer.
Agricultural Chemistry: The compound is used in the development of new agricultural products with improved physical, biological, and environmental properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide can be compared with other fluorinated pyridines, such as:
2-fluoro-4-(trifluoromethyl)pyridine: This compound also contains fluorine atoms in the pyridine ring and is used in similar applications.
3-bromo-2-fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13FN4O |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
3-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13FN4O/c15-12-7-16-6-4-11(12)14(20)18-10-8-19(9-10)13-3-1-2-5-17-13/h1-7,10H,8-9H2,(H,18,20) |
InChI Key |
MIFLAZVRKDZQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=C(C=NC=C3)F |
Origin of Product |
United States |
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